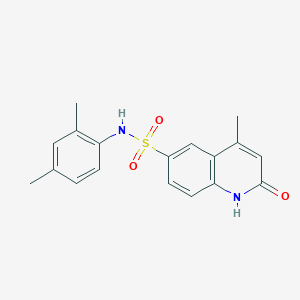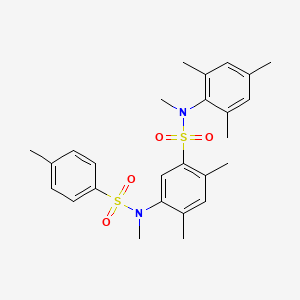![molecular formula C23H26N4O3 B6485456 N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide CAS No. 941923-80-4](/img/structure/B6485456.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide (DMPQ) is an organic compound with a wide range of applications in scientific research. It is a member of the quinoxaline family and has been studied for its potential uses in drug design and development, as well as for its potential as an anti-inflammatory agent. DMPQ has been studied for its ability to interact with a variety of biological systems and has been found to be a potent inhibitor of certain enzymes and proteins.
作用机制
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is not fully understood, however, it is believed to interact with certain enzymes and proteins in order to inhibit their activity. For example, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has also been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been found to modulate the activity of certain receptor proteins, including the serotonin receptor 5-HT2A and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential to interact with a variety of biochemical and physiological systems. It has been found to be a potent inhibitor of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has also been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been found to modulate the activity of certain receptor proteins, including the serotonin receptor 5-HT2A and the nicotinic acetylcholine receptor.
实验室实验的优点和局限性
The advantages of using N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in laboratory experiments include its ability to interact with a variety of biochemical and physiological systems, its potency as an inhibitor of certain enzymes and proteins, and its potential to modulate the activity of certain receptor proteins. The limitations of using N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in laboratory experiments include its potential to cause adverse side effects, its limited availability, and its relatively high cost.
未来方向
For the use of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in scientific research include further exploration of its potential as an anti-inflammatory agent and its potential to modulate the activity of certain receptor proteins. Additionally, further research into the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide and its potential interactions with other biological systems is needed. Additionally, further research into the potential applications of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in drug design and development is needed. Finally, further research into the potential toxicity of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is needed in order to ensure its safe use in laboratory experiments.
合成方法
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can be synthesized from a variety of starting materials, including quinoxaline, dimethoxyphenylmethyl chloride, and piperidine-3-carboxylic acid. The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves the reaction of quinoxaline with dimethoxyphenylmethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces the desired product, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide, as well as by-products such as dimethoxyphenylmethyl alcohol and dimethoxyphenylmethyl carboxylic acid.
科学研究应用
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential uses in drug design and development. It has been found to be a potent inhibitor of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the release of pro-inflammatory cytokines. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential to modulate the activity of certain receptor proteins, including the serotonin receptor 5-HT2A and the nicotinic acetylcholine receptor.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-20-10-9-16(12-21(20)30-2)13-25-23(28)17-6-5-11-27(15-17)22-14-24-18-7-3-4-8-19(18)26-22/h3-4,7-10,12,14,17H,5-6,11,13,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDCARIENXJTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B6485374.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6485376.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6485380.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(3-hydroxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485389.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485414.png)



![5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6485430.png)

![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6485447.png)
![N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B6485461.png)
![1-{3-[(benzenesulfonyl)azanidyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}-3,5-dimethyl-1lambda5-pyridin-1-ylium](/img/structure/B6485463.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B6485471.png)